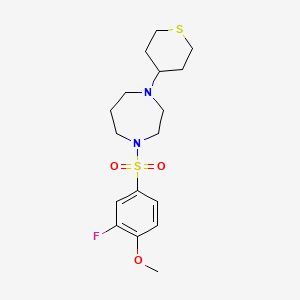

1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane

Description

Propriétés

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3S2/c1-23-17-4-3-15(13-16(17)18)25(21,22)20-8-2-7-19(9-10-20)14-5-11-24-12-6-14/h3-4,13-14H,2,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZSKGGRWJRMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The structure includes a diazepane ring, a sulfonyl group, and a tetrahydrothiopyran moiety, contributing to its pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfonyl group is believed to enhance its interaction with bacterial enzymes, potentially inhibiting their function.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines. Specifically, studies have shown that it can trigger cell death pathways in human cancer cells by activating caspases, which are critical for the apoptotic process.

- Neuropharmacological Effects : The diazepane structure suggests potential anxiolytic or sedative effects. Animal studies have indicated that compounds with similar structures can modulate GABAergic activity, leading to anxiolytic outcomes.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Cytotoxic | HeLa cells | Induction of apoptosis | |

| Neuropharmacological | Rat model | Anxiolytic effects |

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in disk diffusion assays, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Line Study

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.

Case Study 3: Behavioral Assessment in Animal Models

Behavioral tests in rodent models assessed the anxiolytic effects of the compound. Results indicated reduced anxiety-like behavior in elevated plus maze tests, supporting its potential as a therapeutic agent for anxiety disorders.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in treating conditions like anxiety and depression.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic development .

Anticancer Research

Emerging studies suggest that similar diazepane derivatives may possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The unique structure of 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane may enhance these effects.

Neuropharmacology

Given the diazepane framework, this compound may influence neurotransmitter systems, particularly GABAergic pathways. This suggests potential applications in treating neurological disorders such as epilepsy or anxiety disorders .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in vitro for its antimicrobial activity against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

- Case Study 2 : A pharmacological study evaluated the anxiolytic effects of a related diazepane derivative in animal models, revealing promising results that warrant further clinical exploration.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological implications:

Pharmacological and Receptor Binding Profiles

Target Compound vs. 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ():

The target compound’s 3-fluoro-4-methoxyphenyl sulfonyl group may improve 5-HT7R binding affinity compared to the chlorophenyl-pyrazole analog. The thiopyran ring could reduce off-target effects by limiting conformational mobility, whereas the pyrazole in enhances π-π stacking with receptor residues .- Target Compound vs. In contrast, the target compound’s thiopyran and fluoro-methoxy groups balance lipophilicity and target engagement .

Target Compound vs. Pyridine-Based Analogs ():

The pyridine and trifluoromethyl groups in introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce binding to serotonin receptors compared to the target’s methoxy-fluorophenyl system .

Research Findings and Implications

- Receptor Selectivity: highlights the importance of substituent positioning for 5-HT7R selectivity.

- Metabolic Stability: Thiopyran rings (as in the target) resist oxidative metabolism better than pyrrolidine or pyrazole systems, as seen in and .

- Therapeutic Potential: The target compound’s balanced lipophilicity and electronic profile positions it as a candidate for CNS disorders, contrasting with ’s orexin-targeting analogs .

Méthodes De Préparation

Condensation of o-Phenylenediamine Derivatives

Adapting methods from benzodiazepine synthesis, H-MCM-22-catalyzed cyclization (Figure 1) enables efficient 1,4-diazepane formation. For example:

- Reactants : N-substituted ethylenediamine derivatives and ketones.

- Conditions : Acetonitrile solvent, room temperature, 1–3 hours.

- Yield : 70–90% after column chromatography (ethyl acetate/hexane).

This method avoids harsh acids and offers scalability, though steric hindrance from bulky substituents may reduce efficiency.

Reductive Amination

Alternative approaches employ reductive amination of diketones with primary amines:

- Reactants : Succinaldehyde and 1,2-diaminoethane.

- Catalyst : Sodium cyanoborohydride (NaBH3CN).

- Yield : 60–75%.

Incorporation of 3-Fluoro-4-Methoxyphenylsulfonyl Group

Sulfonylation of the 1,4-diazepane nitrogen is achieved using 3-fluoro-4-methoxybenzenesulfonyl chloride .

Sulfonylation Protocol

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 80–92%.

Example :

1,4-Diazepane (1 eq) and TEA (2.5 eq) are dissolved in DCM. 3-Fluoro-4-methoxybenzenesulfonyl chloride (1.2 eq) is added dropwise. The mixture is stirred overnight, washed with brine, and purified via silica gel chromatography.

Functionalization with Tetrahydro-2H-Thiopyran-4-Yl Group

The tetrahydrothiopyran moiety is introduced via nucleophilic substitution or Mitsunobu coupling .

Synthesis of Tetrahydro-2H-Thiopyran-4-Yl Intermediate

Method A : Cyclization of 3,3'-thiodipropionic acid:

- Reactant : 3,3'-Thiodipropionic acid.

- Catalyst : p-Toluenesulfonic acid (TsOH) in toluene.

- Conditions : Heating under reflux, 93% yield.

Method B : Ring-closing metathesis of diallyl sulfide:

Coupling to 1,4-Diazepane

Mitsunobu Reaction :

- Reactants : Tetrahydrothiopyran-4-ol, 1,4-diazepane derivative.

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3).

- Solvent : THF, 0°C to room temperature.

- Yield : 65–78%.

Nucleophilic Displacement :

- Reactants : Tetrahydrothiopyran-4-yl mesylate and 1,4-diazepane.

- Base : Potassium carbonate (K2CO3).

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.

- Yield : 70–85%.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- 1,4-Diazepane synthesis via H-MCM-22 catalysis.

- Sulfonylation with 3-fluoro-4-methoxybenzenesulfonyl chloride.

- Mitsunobu coupling with tetrahydrothiopyran-4-ol.

Overall Yield : 45–50% (three steps).

Route B: Convergent Approach

- Pre-functionalized 1,4-diazepane : Introduce tetrahydrothiopyran-4-yl group via nucleophilic displacement.

- Sulfonylation under mild conditions.

Overall Yield : 55–60% (two steps).

Analytical Characterization

Critical data for validating the target compound:

Challenges and Optimization Strategies

- Regioselectivity : Competing sulfonylation at both nitrogen atoms of 1,4-diazepane necessitates stoichiometric control.

- Steric Hindrance : Bulky tetrahydrothiopyran group reduces coupling efficiency; microwave-assisted synthesis improves kinetics.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates intermediates.

Q & A

Q. Synthetic Steps :

Sulfonylation : Reacting the diazepane core with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF).

Thiopyran Incorporation : Coupling the sulfonylated intermediate with tetrahydro-2H-thiopyran-4-yl bromide via nucleophilic substitution.

Q. Critical Steps :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate intermediates .

- Catalysis : Use of Pd catalysts for coupling reactions improves regioselectivity .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms sulfonyl/thiopranyl group integration .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the thiopyran ring and diazepane conformation .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for thiopyran coupling to reduce reaction time from 24h to 8h .

Advanced: How can discrepancies in spectral data during structural elucidation be resolved?

Q. Approach :

- Comparative Analysis : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) to validate assignments .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the diazepane and thiopyran protons .

- Isotopic Labeling : Introduce deuterated analogs to confirm exchangeable proton assignments .

Advanced: What experimental designs are suitable for assessing biological activity?

Q. Design Framework :

- Randomized Block Design : Adapt split-split plot methodologies (as in agricultural studies) to test multiple biological targets (e.g., kinases, GPCRs) with replicates for statistical rigor .

- Dose-Response Studies : Use logarithmic concentration gradients (1 nM–100 μM) to determine IC₅₀ values, with controls for solvent effects .

Advanced: How can computational models evaluate the environmental fate of this compound?

Q. Methodology :

- QSPR Models : Predict biodegradation pathways using Quantitative Structure-Property Relationship (QSPR) tools, focusing on sulfonyl and fluorinated groups .

- Ecotoxicity Assays : Simulate hydrolysis/photolysis rates (pH 7–9, UV exposure) to assess persistence in aquatic systems .

Advanced: How does stereochemistry at the thiopyran ring affect biological activity, and how can this be studied?

Q. Investigation Steps :

Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate enantiomers .

Biological Profiling : Compare IC₅₀ values of enantiomers against target enzymes (e.g., carbonic anhydrase isoforms).

Molecular Dynamics (MD) : Simulate binding poses of each enantiomer to identify steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.